molecular formula C25H24ClN5O3 B2421152 4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methoxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 1207015-90-4

4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methoxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B2421152
CAS No.: 1207015-90-4
M. Wt: 477.95
InChI Key: BEBWITZGESTKRD-UHFFFAOYSA-N
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Description

4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methoxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C25H24ClN5O3 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications

COX-2/5-LOX Inhibitory Activity

A study explored the synthesis of related compounds, focusing on their inhibitory activity against COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase). The research indicated that some compounds in this category exhibit notable 5-LOX inhibitory activity, suggesting potential anti-inflammatory applications (Reddy & Rao, 2008).

Antimicrobial Activities

Another study synthesized derivatives similar to the compound and evaluated their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).

Antibacterial Activity of Analogues

Research on 1,4-Benzoxazine analogues, including compounds structurally related to the one , showed good antibacterial activity against various bacterial strains like K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).

Anti-Tubercular Activity

A study described the synthesis of 3-alkyl/aryl substituted 1,4-benzoxazine, related to the compound , demonstrating its anti-tubercular activity against Mycobacterium tuberculosis (Karunanidhi et al., 2016).

Serotonin-3 Receptor Antagonists

Research into derivatives of 1,4-benzoxazine found them to be potent serotonin-3 (5-HT3) receptor antagonists. This suggests their potential application in managing conditions influenced by serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O3/c1-3-33-21-12-11-17(14-22(21)34-4-2)15-28-25(32)23-24(18-8-7-13-27-16-18)31(30-29-23)20-10-6-5-9-19(20)26/h5-14,16H,3-4,15H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBWITZGESTKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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